

The ROMK Inhibitor MK-7145: A Technical Overview of its Natriuretic Properties

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Compound of Interest		
Compound Name:	MK-8153	
Cat. No.:	B8556574	Get Quote

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Initial Note: This document focuses on the Renal Outer Medullary Potassium (ROMK) channel inhibitor MK-7145. The initially requested agent, **MK-8153**, appears to be a related compound, but publicly available data primarily pertains to MK-7145, which has progressed to clinical trials.

Introduction

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical regulator of salt reabsorption and potassium secretion in the kidney.[1][2][3] Located on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD), ROMK plays a dual role in renal physiology. In the TALH, it facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter (NKCC2).[2] In the CCD, it is a key pathway for potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[2]

Selective inhibition of ROMK presents a novel diuretic mechanism with the potential for potent natriuresis (sodium excretion) and diuresis (water excretion) while minimizing urinary potassium loss, a common side effect of loop and thiazide diuretics.[2][4] MK-7145 is a potent and selective small molecule inhibitor of the ROMK channel that has been investigated for the treatment of hypertension and heart failure.[4][5] Preclinical studies have demonstrated its efficacy in promoting natriuresis and lowering blood pressure.[1][5][6]

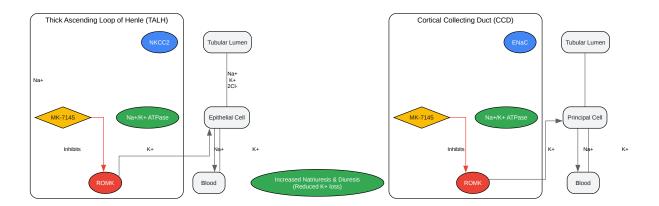


Mechanism of Action

MK-7145 exerts its natriuretic effect by inhibiting the ROMK channel in the nephron. This inhibition disrupts the normal process of sodium reabsorption at two key sites:

- Thick Ascending Loop of Henle (TALH): By blocking ROMK, MK-7145 reduces the luminal
 potassium concentration, which is essential for the function of the NKCC2 cotransporter. This
 leads to a decrease in the reabsorption of sodium, potassium, and chloride, resulting in
 increased delivery of these ions to the distal nephron.[2]
- Cortical Collecting Duct (CCD): Inhibition of ROMK in the CCD directly reduces potassium secretion into the tubular fluid. This diminishes the electrochemical gradient that drives sodium reabsorption through ENaC.[2]

The combined effect at these two sites leads to a significant increase in urinary sodium and water excretion.



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Caption: Mechanism of action of MK-7145 in the kidney.

Quantitative Data from Preclinical Studies

The natriuretic and antihypertensive effects of MK-7145 have been evaluated in rodent and canine models. The following tables summarize the key quantitative findings.

Table 1: Acute Diuresis and Natriuresis in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)	Change in Urine Volume (vs. Vehicle)	Change in Urinary Na+ Excretion (vs. Vehicle)	Change in Urinary K+ Excretion (vs. Vehicle)
0.3	Significant increase	Significant increase	Not significantly different
1	Dose-dependent increase	Dose-dependent increase	1.4-fold increase (not significant)
3	Dose-dependent increase	Dose-dependent increase	1.8-fold increase (not significant)
10	Dose-dependent increase	Dose-dependent increase	2.1-fold increase (not significant)
HCTZ (25 mg/kg)	Significant increase	Significant increase	~2-fold increase (significant)

Data compiled from ACS Medicinal Chemistry Letters, 2016.[2] Note: "p.o." refers to oral administration. HCTZ (Hydrochlorothiazide) is a thiazide diuretic used as a comparator.

Table 2: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) after 4 Days of Dosing



Treatment (mg/kg/day, p.o.)	Baseline SBP (mmHg)	ΔSBP at Day 4 (mmHg)
Vehicle	194 ± 6.1	-2.5 ± 2.2
MK-7145 (1)	191 ± 5.3	-9.4 ± 1.8
MK-7145 (3)	194 ± 4.5	-12.4 ± 0.7
MK-7145 (10)	193 ± 5.3	-19.9 ± 2.9
HCTZ (25)	194 ± 4.5	-15.0 ± 2.1

Data are presented as mean \pm SEM. SBP denotes Systolic Blood Pressure. Data from ACS Medicinal Chemistry Letters, 2016.[2]

Observations in Normotensive Dogs

Acute and chronic oral administration of MK-7145 to normotensive dogs resulted in dose-dependent diuresis and natriuresis.[1][6] Notably, these effects occurred without significant urinary potassium losses or changes in plasma electrolyte levels.[1][6] After six days of dosing, elevations in bicarbonate and aldosterone were observed.[1][6]

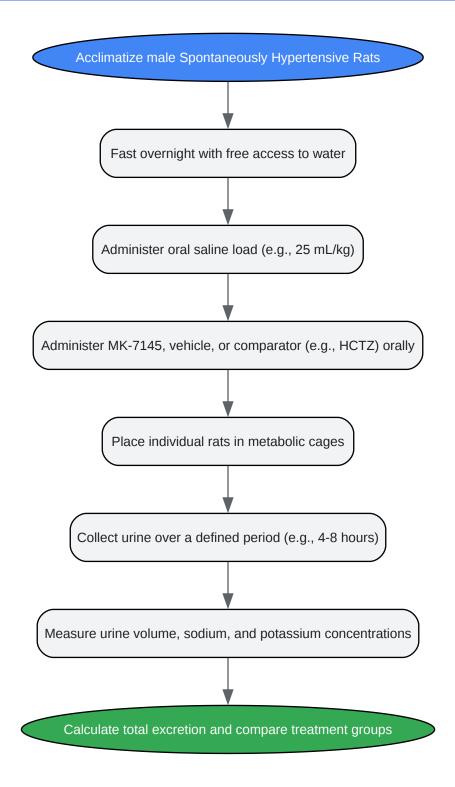
Experimental Protocols

The following are generalized descriptions of the key experimental protocols used in the preclinical evaluation of MK-7145, based on standard pharmacological methods. The specific, detailed protocols for the MK-7145 studies have not been fully published.

Acute Diuresis and Natriuresis Model in Rats

This model is designed to assess the acute effects of a compound on urine and electrolyte excretion.





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Caption: Generalized workflow for an acute natriuresis study in rats.

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used.



- Acclimatization: Animals are acclimatized to the laboratory conditions and metabolic cages.
- Fasting and Hydration: Rats are typically fasted overnight with free access to water to ensure
 a consistent baseline state. A saline load is often administered orally at the start of the
 experiment to promote a baseline level of urine flow.
- Dosing: MK-7145, a vehicle control, or a positive control (e.g., hydrochlorothiazide) is administered orally.
- Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period (e.g., 4 to 8 hours).
- Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
- Data Expression: Results are typically expressed as total urine volume, sodium excretion, and potassium excretion per unit of time, and are compared between treatment groups.

Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats

This model assesses the effect of repeated dosing of a compound on blood pressure in a hypertensive animal model.

- Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
- Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or, for continuous and more accurate measurements, via surgically implanted radiotelemetry devices.
- Baseline Measurement: Baseline blood pressure is recorded for several days before the start
 of treatment to establish a stable baseline for each animal.
- Dosing: MK-7145, vehicle, or a comparator drug is administered daily via oral gavage for a specified period (e.g., 4 days to several weeks).



- Monitoring: Blood pressure is monitored regularly throughout the study period. With telemetry, continuous recordings can be obtained.
- Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared.

Clinical Development

MK-7145 has been evaluated in Phase I clinical trials. A study in male participants with mild-to-moderate hypertension (NCT01370655) was designed to evaluate the antihypertensive efficacy and tolerability of a 6 mg dose of MK-7145 compared to placebo and hydrochlorothiazide over 28 days. Another study (NCT01558674) aimed to assess the safety, pharmacokinetics, and pharmacodynamics of MK-7145 in participants with renal insufficiency and those with heart failure and renal insufficiency. The primary hypothesis for the first part of this trial was that MK-7145 would produce a greater 24-hour urinary sodium excretion than 80 mg of furosemide in participants with moderate-to-severe renal insufficiency.[7] While these trials have been completed, the detailed quantitative results have not been made publicly available.

Conclusion

MK-7145 is a selective ROMK inhibitor that has demonstrated potent, dose-dependent natriuretic and diuretic effects in preclinical models. A key feature of its profile is the minimal impact on urinary potassium excretion, which distinguishes it from conventional diuretics. In hypertensive rat models, MK-7145 effectively lowers blood pressure. While the compound has advanced to clinical trials, the full results from human studies are not yet in the public domain. The unique mechanism of action of ROMK inhibition holds promise as a novel therapeutic strategy for the management of hypertension and heart failure.

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